7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one
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Overview
Description
7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is a heterocyclic compound that belongs to the pyrazolo-triazine family This compound is characterized by its fused ring structure, which includes both pyrazole and triazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one typically involves the condensation of hydrazines with 1,3-difunctional electrophilic substrates. One prevalent method includes the annulation of the pyrazole ring by the condensation of hydrazine or arylhydrazine with an α,β-unsaturated ketone system, followed by dehydration and dehydrogenation of the cycloadduct . The reactions can proceed under heating in ethanol or under acid/base catalysis conditions .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles or electrophiles for substitution reactions. The conditions for these reactions can vary, but they often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups into the pyrazolo-triazine scaffold.
Scientific Research Applications
7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
3-ethyl-7-phenyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one: This compound has a similar structure but includes a phenyl group, which can alter its chemical properties and applications.
7-nitro-3,5-dihydro-4H-pyrazolo[3,4-d][1,2,3]triazin-4-one:
Uniqueness
7-ethyl-3H,4H,7H-pyrazolo[3,4-d][1,2,3]triazin-4-one is unique due to its specific ethyl substitution, which can influence its chemical behavior and interactions with other molecules. This uniqueness makes it a valuable compound for various research applications, particularly in the development of new pharmaceuticals and materials.
Properties
IUPAC Name |
7-ethyl-3H-pyrazolo[3,4-d]triazin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N5O/c1-2-11-5-4(3-7-11)6(12)9-10-8-5/h3H,2H2,1H3,(H,8,9,12) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDOYSMWJDOROQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=N1)C(=O)NN=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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